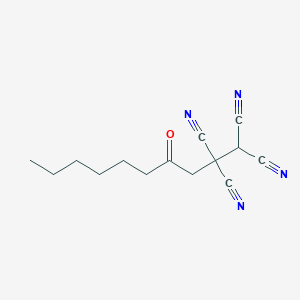
4-Oxodecane-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxodecane-1,1,2,2-tetracarbonitrile is a chemical compound known for its unique structure and reactivity It belongs to the class of tetracarbonitriles, which are characterized by the presence of four cyano groups (-CN) attached to a central carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Oxodecane-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of 2-aryl ketones with tetracyanoethylene. The reaction typically takes place in a solvent such as 1,4-dioxane and requires the presence of a catalytic amount of hydrochloric acid. The yields of this reaction can range from 70% to 91% .
Industrial Production Methods: This method involves the reaction of aryl ketones with tetracyanoethylene under solvent-free conditions, resulting in high yields of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxodecane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including rearrangement, substitution, and addition reactions. One notable reaction is its rearrangement in the presence of ammonium acetate and acetic acid, leading to the formation of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tetracyanoethylene, ammonium acetate, and acetic acid. The reaction conditions often involve heating and the use of solvents such as 1,4-dioxane .
Major Products: The major products formed from the reactions of this compound include various substituted malononitriles and pyrrole derivatives.
Aplicaciones Científicas De Investigación
4-Oxodecane-1,1,2,2-tetracarbonitrile has several scientific research applications. It is used in the synthesis of heterocyclic compounds, which are important in the development of luminescent sensors, nonlinear optical materials, solar cells, and solid-state fluorescent dyes .
Mecanismo De Acción
The mechanism of action of 4-oxodecane-1,1,2,2-tetracarbonitrile involves its ability to undergo rearrangement and substitution reactionsThe presence of multiple cyano groups in the compound allows for a variety of chemical transformations, making it a versatile building block in organic synthesis .
Comparación Con Compuestos Similares
4-Oxodecane-1,1,2,2-tetracarbonitrile can be compared to other tetracarbonitriles, such as 4-oxopentane-1,1,2,2-tetracarbonitrile and 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile. These compounds share similar structural features but differ in their reactivity and applications. For example, 4-oxopentane-1,1,2,2-tetracarbonitrile is used in the synthesis of iminofuran derivatives, while 1-(2-oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile is involved in the formation of hydroxytricyanopyrrole derivatives .
Propiedades
Número CAS |
90138-07-1 |
|---|---|
Fórmula molecular |
C14H16N4O |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
4-oxodecane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H16N4O/c1-2-3-4-5-6-13(19)7-14(10-17,11-18)12(8-15)9-16/h12H,2-7H2,1H3 |
Clave InChI |
DVLUSSGHPQXBSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)CC(C#N)(C#N)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


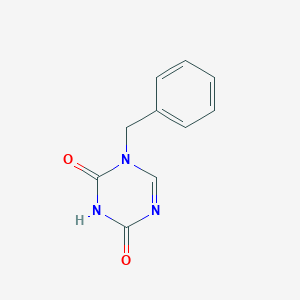
![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
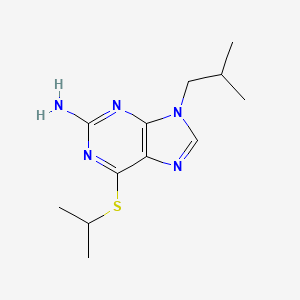

![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)

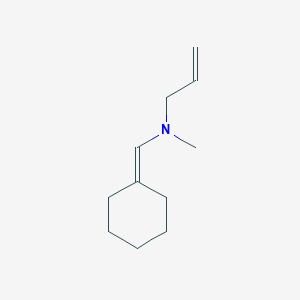
![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
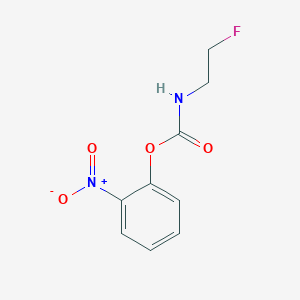
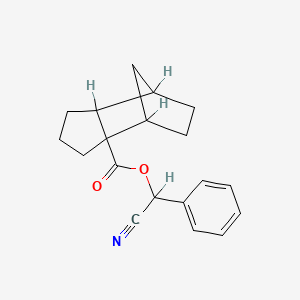
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
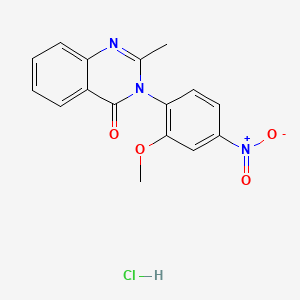
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)
